2,7-Difluorobenzo[d]oxazole

Catalog No.
S12228687
CAS No.
M.F
C7H3F2NO
M. Wt
155.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Difluorobenzo[d]oxazole

Product Name

2,7-Difluorobenzo[d]oxazole

IUPAC Name

2,7-difluoro-1,3-benzoxazole

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

InChI

InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H

InChI Key

NTJYQSFNQGBANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)F

2,7-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It features a five-membered ring composed of nitrogen and oxygen atoms, with a benzene ring fused to it. The compound is characterized by the presence of two fluorine atoms substituted at the 2 and 7 positions of the benzene ring, which significantly influences its chemical properties and reactivity. The molecular formula of 2,7-Difluorobenzo[d]oxazole is C7H3F2NOC_7H_3F_2NO, and its molecular weight is approximately 155.10 g/mol.

  • Oxidation: The compound can be oxidized to form various oxazole derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products. Lithium aluminum hydride is a typical reducing agent used in these reactions.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions. Reagents such as halogens and organometallic compounds are often employed under various conditions.

Research indicates that 2,7-Difluorobenzo[d]oxazole exhibits significant biological activity. It has been explored for its potential as a pharmacophore in drug design, particularly in developing compounds with antibacterial, antifungal, and anticancer properties. The mechanism of action may involve inhibiting specific enzymes or disrupting cellular processes in target organisms. Additionally, it serves as a useful building block for fluorescent probes and sensors in biological imaging applications.

The synthesis of 2,7-Difluorobenzo[d]oxazole typically involves several steps:

  • Condensation Reaction: The initial step often includes the condensation of 2,7-difluorobenzaldehyde with an appropriate amine.
  • Cyclization: Following condensation, cyclization occurs to form the oxazole ring. This can be achieved using serine and an aldehyde to create an oxazolidine intermediate, which is then oxidized to yield the final oxazole product.
  • Industrial Methods: Industrial production may utilize scalable synthetic routes that are environmentally friendly, such as magnetic nanocatalysts for efficient catalytic processes .

2,7-Difluorobenzo[d]oxazole has diverse applications across various fields:

  • Chemistry: It serves as a fundamental building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized for developing fluorescent probes and sensors for biological imaging and detection.
  • Medicine: Its potential as a drug candidate has been investigated due to its antibacterial, antifungal, and anticancer activities.
  • Industry: It is employed in producing advanced materials like polymers and coatings with enhanced chemical resistance .

Studies on the interactions of 2,7-Difluorobenzo[d]oxazole with biological targets have revealed its potential effectiveness in inhibiting bacterial enzymes and disrupting cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways that lead to apoptosis or cell cycle arrest. These interactions are critical for understanding how this compound could be developed into therapeutic agents.

Several compounds share structural similarities with 2,7-Difluorobenzo[d]oxazole:

  • Benzoxazole: Lacks fluorine substitutions; thus, it has different chemical properties.
  • 2,5-Difluorobenzo[d]oxazole: Similar structure but with fluorine atoms at different positions; this alters its reactivity and applications.
  • 2,7-Dichlorobenzo[d]oxazole: Contains chlorine instead of fluorine at the same positions; this affects its electronic properties and biological activity.

Uniqueness

The uniqueness of 2,7-Difluorobenzo[d]oxazole lies in the specific positioning of the fluorine atoms. This configuration enhances its electronic properties and reactivity compared to similar compounds. The presence of fluorine increases lipophilicity and metabolic stability while allowing for stronger hydrogen bonding interactions. These characteristics make it particularly valuable in medicinal chemistry and materials science .

Compound NameMolecular FormulaKey Differences
2,7-Difluorobenzo[d]oxazoleC7H3F2NOTwo fluorine substitutions at positions 2 and 7
BenzoxazoleC7H5NONo fluorine substitutions
2,5-Difluorobenzo[d]oxazoleC7H3F2NOFluorines at positions 2 and 5
2,7-Dichlorobenzo[d]oxazoleC7H4Cl2NOChlorines instead of fluorines

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

155.01827004 g/mol

Monoisotopic Mass

155.01827004 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types